1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Description
Research Context and Scope of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone as a Key Intermediate and Scaffold
This compound serves as a critical intermediate and structural scaffold in organic synthesis. Its bifunctional nature, featuring a reactive ketone and a substituted aromatic ring, allows for a wide range of chemical transformations.
A prominent example of its application is in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. google.com In the synthesis of Efavirenz and related fluorinated benzoxazinones, the ortho-amino substituted version of this ketone, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, is a crucial precursor. google.comchemicalbook.com The synthesis of this precursor often starts from related chlorophenyl compounds, highlighting the importance of the specific substitution pattern of the parent ketone. google.com
The compound is also utilized as a building block for creating novel heterocyclic structures and other complex molecules. biesterfeld.no The presence of both the trifluoromethyl ketone and the chlorophenyl group provides two distinct points for chemical modification, making it a versatile scaffold for combinatorial chemistry and the development of new pharmaceutical candidates and materials. evitachem.commdpi.com Research has explored its use in the synthesis of various quinazoline (B50416) derivatives, which are known for their broad biological and pharmacological activities. rsc.org
Table 1: Physicochemical Properties of this compound and Related Compounds
Historical Perspective on the Synthesis and Reactivity of Fluorinated Acetophenones in Academic Research
The field of organofluorine chemistry began to develop significantly in the mid-20th century, driven by the unique properties that fluorine imparts to organic molecules. nih.govresearchgate.net The synthesis of fluorinated acetophenones, a subclass of these compounds, has evolved considerably over time.
Early methods for introducing fluorine often required harsh conditions. google.com For instance, the Swarts reaction, developed in the late 19th and early 20th centuries, used antimony fluorides to replace other halogens with fluorine and was one of the foundational methods for creating trifluoromethyl groups on aromatic rings. nih.gov Friedel-Crafts acylation using trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride has also been a common, though sometimes limited, method for synthesizing trifluoroacetylated aromatics. google.com
Over the decades, academic research has focused on developing milder and more selective fluorination and trifluoromethylation reagents and methods. beilstein-journals.org The development of electrophilic fluorinating agents, such as Selectfluor®, provided a way to directly introduce fluorine atoms onto ketone scaffolds under more controlled conditions. sapub.orgresearchgate.net Similarly, advancements in nucleophilic trifluoromethylation, using reagents like the Ruppert-Prakash reagent (TMSCF3), have become well-established for creating the trifluoroacetyl group. google.com More recent research has explored hypervalent iodine reagents and visible-light photosensitization for direct C-H fluorination, offering greener and more efficient synthetic routes. organic-chemistry.orgbeilstein-journals.org
The study of the reactivity of fluorinated acetophenones has also been a key area of research. Conformational studies, often using NMR spectroscopy, have revealed how the fluorine atom's stereoelectronic effects can control the preferred conformation of the molecule, which in turn influences its reactivity and biological interactions. nih.gov The electron-withdrawing nature of the trifluoromethyl group significantly activates the carbonyl group towards nucleophilic attack, a feature that has been extensively studied and exploited in synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQEOLDFDHACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616571 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-95-7 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization of 1 2 Chlorophenyl 2,2,2 Trifluoroethanone
Friedel-Crafts Acylation Approaches for Aryl Trifluoromethyl Ketones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. imist.ma This electrophilic aromatic substitution reaction traditionally involves the use of a Lewis acid catalyst to acylate an aromatic ring. imist.malibretexts.org
Acylation of Chlorobenzene (B131634) Derivatives with Trifluoroacetylating Agents
The direct trifluoroacetylation of chlorobenzene presents a direct route to 1-(2-chlorophenyl)-2,2,2-trifluoroethanone. This reaction typically employs a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst. jlu.edu.cn The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.comvedantu.com This is due to the resonance effect where the lone pairs of electrons on the chlorine atom can be delocalized into the ring, increasing electron density at these positions. vedantu.com Consequently, the reaction of chlorobenzene with a trifluoroacetylating agent yields a mixture of 2-chloro and 4-chloro isomers. youtube.comvedantu.com The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position. vedantu.com
| Reactant 1 | Reactant 2 | Catalyst | Major Product | Minor Product |
|---|---|---|---|---|
| Chlorobenzene | Trifluoroacetyl Chloride | Aluminum Chloride (AlCl3) | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | This compound |
| Chlorobenzene | Trifluoroacetic Anhydride | Aluminum Chloride (AlCl3) | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | This compound |
Catalytic Systems and Conditions for Enhanced Regioselectivity and Yield
Optimizing the regioselectivity and yield of the Friedel-Crafts acylation is a key area of research. The choice of catalyst and reaction conditions significantly influences the outcome. rsc.org While traditional catalysts like aluminum chloride are effective, they often suffer from drawbacks such as environmental concerns and difficulty in handling. imist.ma Research has explored the use of alternative catalysts, including zeolites and various metal chlorides, to improve the process. imist.mabeilstein-journals.org For instance, iron(III) chloride hexahydrate has shown to be an effective catalyst in some acylation reactions. beilstein-journals.org The solvent can also play a crucial role in the reaction's efficiency and selectivity. rsc.org Furthermore, trifluoroacetic acid and trifluoroacetic anhydride themselves can act as catalysts in Friedel-Crafts acylation reactions, offering a recyclable and more environmentally friendly option. jlu.edu.cngoogle.com The reaction temperature and duration are also critical parameters that need to be carefully controlled to maximize the yield of the desired isomer and minimize side reactions. rsc.org
Oxidative Synthesis from α-Trifluoromethyl Alcohols
An alternative strategy for synthesizing this compound involves the oxidation of the corresponding secondary alcohol, 1-(2-chlorophenyl)-2,2,2-trifluoroethanol. This approach is part of a two-step process where the alcohol is first prepared and then oxidized to the ketone. researchgate.net
The precursor alcohol, 1-(2-chlorophenyl)-2,2,2-trifluoroethanol, can be synthesized through methods such as the nucleophilic substitution of an alkyl halide by sodium 2,2,2-trifluoroethoxide. orgsyn.org
Nitroxide-Catalyzed Oxidation Protocols
Nitroxide-catalyzed oxidations have emerged as a powerful and environmentally benign method for the conversion of alcohols to aldehydes and ketones. organicreactions.orgthieme-connect.com These protocols often utilize stable nitroxide radicals like 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) or its derivatives as catalysts. mdpi.com The catalytic cycle involves the oxidation of the alcohol by an oxoammonium species, which is generated from the nitroxide. thieme-connect.com These reactions can be performed using a secondary oxidant, and some systems are effective without the need for metal co-catalysts. thieme-connect.comnih.gov The use of nitroxide catalysts is advantageous due to their high selectivity and the ability to perform reactions under mild conditions. mdpi.com
Ruthenium(II) Complex-Catalyzed Oxidation Methods
Ruthenium-based catalysts are highly versatile and have been extensively used in oxidation reactions. dntb.gov.ua Ruthenium(II) complexes, in particular, have been shown to be effective catalysts for the oxidation of secondary alcohols to ketones. researchgate.net These catalytic systems can operate through various mechanisms, including transfer hydrogenation, where an acceptor molecule is used. nih.gov The efficiency of these catalysts can be influenced by the ligands attached to the ruthenium center and the reaction conditions. nih.gov Some ruthenium-catalyzed oxidations can utilize molecular oxygen as the terminal oxidant, making them highly attractive from a green chemistry perspective. acs.org The oxidation of chlorobenzene itself has been studied using ruthenium-based catalysts, indicating the compatibility of this metal with chlorinated aromatic compounds. mdpi.comresearchgate.net
| Starting Material | Catalyst Type | Example Catalyst | Oxidant | Product |
|---|---|---|---|---|
| 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | Nitroxide | TEMPO | Secondary Oxidant (e.g., NaOCl) | This compound |
| 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol | Ruthenium Complex | [RuCl2(PPh3)3] | Acceptor (e.g., Acetone) | This compound |
Green Chemistry Approaches in the Synthesis of Trifluoroethanone Derivatives
The growing emphasis on sustainable development in the chemical industry has propelled the adoption of green chemistry principles to minimize the environmental impact of synthetic processes. chemistryjournals.net Traditional methods for synthesizing fluorinated compounds, including trifluoroethanone derivatives, have often relied on harsh conditions, hazardous reagents, and volatile organic solvents, leading to significant waste generation and potential health risks. sruc.ac.ukdoaj.org Consequently, researchers are actively developing greener, more efficient, and cost-effective alternatives. sruc.ac.ukbohrium.com These modern approaches focus on key areas such as the use of environmentally benign solvents, alternative energy sources like microwave irradiation, and the development of novel, recyclable catalysts. sruc.ac.ukdoaj.orgbohrium.com
The core tenets of green chemistry provide a framework for this innovation, emphasizing waste prevention, maximizing atom economy, and utilizing safer chemical formulations. chemistryjournals.net Strategies such as biocatalysis, which employs enzymes for highly specific reactions under mild conditions, and flow chemistry are also at the forefront of developing sustainable synthetic routes for complex organic compounds. chemistryjournals.net
Research Findings in Green Synthesis
Recent research demonstrates the successful application of green chemistry principles to the synthesis and utilization of trifluoroethanone derivatives. These approaches not only offer environmental benefits but also often lead to improved reaction times, higher yields, and simplified purification processes. rasayanjournal.co.inijbpas.com
Alternative Solvents and Catalysts:
A significant advancement involves replacing traditional volatile organic solvents with greener alternatives like water, tert-Butyl alcohol, or ionic liquids. chemistryjournals.netacs.org For instance, 2,2,2-trifluoroacetophenone (B138007) has been identified as a highly efficient organocatalyst for the epoxidation of various olefins. acs.org This process utilizes hydrogen peroxide (H₂O₂), a green oxidant, and can be performed in a mixture of water and tert-Butyl alcohol, significantly reducing the environmental footprint. acs.org The catalyst is used in small quantities (2–5 mol %), and the reactions proceed rapidly at room temperature, yielding the desired epoxides in high to quantitative yields. acs.org
Another green strategy is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent and catalyst for the synthesis of 1,2,4-triazine (B1199460) derivatives, showcasing a method that proceeds efficiently at moderate temperatures (60-65 °C) with good yields and short reaction times (20-30 min). researchgate.net
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, drastically reducing reaction times from hours to minutes and often improving yields. chemistryjournals.netijbpas.com This technique has been successfully applied to N-alkylation reactions, where replacing conventional heating with microwave irradiation led to a significant increase in efficiency. mdpi.com In one study, a reaction that yielded 62% of the product using conventional methods produced a 69% yield in just one minute under microwave irradiation. mdpi.com Furthermore, these microwave-assisted reactions can often be conducted in greener solvents like ethanol, eliminating the need for hazardous halogenated solvents. mdpi.com
The table below summarizes various green chemistry approaches applied in the synthesis of trifluoroethanone derivatives and related compounds.
| Green Approach | Target/Application | Key Features | Advantages |
| Organocatalysis | Epoxidation of alkenes using 2,2,2-trifluoroacetophenone as a catalyst. acs.org | Catalyst: 5 mol% 2,2,2-trifluoroacetophenoneOxidant: H₂O₂Solvent: tert-Butyl alcohol/water mixture acs.org | Use of a metal-free organocatalyst; employs a green and inexpensive oxidant; high to quantitative yields; mild reaction conditions (room temperature). acs.org |
| Microwave-Assisted Synthesis | Reductive alkylation for synthesis of arylpiperazine derivatives. mdpi.com | Energy Source: Microwave irradiationSolvent: Ethanol mdpi.com | Reaction time reduced to 1-3 minutes; avoids halogenated solvents; improved yields compared to some conventional methods. mdpi.com |
| Alternative Base/Solvent | Synthesis of trifloxystrobin. patsnap.com | Base: Organic base DBU (1,8-diazabicycloundec-7-ene)Conditions: Milder reaction conditions, reduced solvent volume patsnap.com | Reduces the amount of inorganic waste salt; shortens reaction time; improves overall yield. patsnap.com |
| Green Solvents | Synthesis of fluoroquinolone derivatives. bohrium.com | Solvent: Water bohrium.com | Avoids use of harmful organic solvents; catalyst can often be recycled and reused; provides quick access to products. bohrium.com |
These examples underscore a clear trend towards more sustainable practices in organic synthesis. By redesigning synthetic routes to incorporate greener solvents, efficient energy sources, and safer reagents, the chemical industry can significantly reduce its environmental impact while often gaining economic advantages through higher efficiency and less waste. chemistryjournals.net
Chemical Transformations and Reaction Mechanisms of 1 2 Chlorophenyl 2,2,2 Trifluoroethanone
Reactivity of the Carbonyl Group: Nucleophilic Additions and Condensations
The carbonyl group in 1-(2-chlorophenyl)-2,2,2-trifluoroethanone is a key site for chemical reactivity. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of the adjacent trifluoromethyl group and the chlorinated phenyl ring. This electrophilicity makes it susceptible to attack by various nucleophiles. masterorganicchemistry.com
Nucleophilic addition is a fundamental reaction of this compound. masterorganicchemistry.com In this process, a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com The presence of the strong electron-withdrawing trifluoromethyl group significantly enhances the reactivity of the carbonyl group towards nucleophiles. masterorganicchemistry.com These reactions can be either reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com
Condensation reactions, which involve an initial nucleophilic addition followed by the elimination of a small molecule like water, are also common. These reactions are crucial for the synthesis of more complex molecular structures and heterocyclic systems.
Formation of Oximes and Imines for Further Derivatization
The reaction of this compound with primary amines or related compounds like hydroxylamine (B1172632) leads to the formation of imines and oximes, respectively. This transformation proceeds through a nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration.
The formation of these C=N double bonds provides a versatile platform for further chemical modifications. For instance, imines can be reduced to secondary amines or can participate in cycloaddition reactions. Oximes can be rearranged to amides (the Beckmann rearrangement) or serve as precursors for the synthesis of various nitrogen-containing heterocycles. The mechanism for imine formation typically involves the acid-catalyzed addition of the amine to the carbonyl group, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the imine. youtube.com
Applications in Heterocyclic Synthesis (e.g., Triazoles, Isoxazoles, Benzochromenes)
The reactivity of this compound is harnessed in the synthesis of various heterocyclic compounds. The trifluoroacetyl group often acts as a key building block in these cyclization reactions.
For example, condensation reactions with binucleophiles can lead to the formation of five- and six-membered rings. The reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. researchgate.net The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting heterocycle.
The synthesis of benzochromenes can also be achieved using this ketone as a starting material. These reactions often involve a multi-step sequence, which may include an initial condensation reaction followed by an intramolecular cyclization.
Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Moiety
The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, although the presence of the deactivating chloro and trifluoroacetyl groups makes the ring less reactive than benzene (B151609). The directing effects of these substituents play a crucial role in determining the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the trifluoroacetyl group is a meta-director.
Nitration Studies and Regioselectivity
Nitration of the chlorophenyl ring introduces a nitro group, a valuable functional group for further transformations. The regioselectivity of this reaction is governed by the combined directing effects of the existing substituents.
A known process involves the nitration of a similar compound, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, using fuming nitric acid in fuming sulfuric acid. justia.com In this case, the nitro group is directed to the position meta to the trifluoroacetyl group and ortho to the chlorine atom. justia.com For this compound, the incoming nitro group would be expected to substitute at the positions meta to the trifluoroacetyl group, which are also ortho and para to the chlorine atom. The precise outcome would depend on the specific reaction conditions.
| Reactant | Reagents | Product | Reference |
| 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | Fuming Nitric Acid, Fuming Sulfuric Acid | 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone | justia.com |
Halogenation and Other Functionalization Reactions
Further halogenation of the chlorophenyl ring can be achieved under specific conditions. For instance, the substitution of an aromatic nitro group with a chlorine atom can be carried out using chlorine gas at high temperatures. justia.com This type of transformation, however, requires harsh conditions that the substrate must be able to withstand. justia.com
Other functionalization reactions on the aromatic ring can also be envisioned, such as sulfonation or Friedel-Crafts reactions, although the deactivated nature of the ring would necessitate forcing reaction conditions.
| Reactant | Reagents | Product | Conditions | Reference |
| 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone | Trichloroisocyanuric acid, Sulfuric acid/Fuming sulfuric acid | 1-(3,5-dichloro-4-nitrophenyl)-2,2,2-trifluoroethanone | 100-120 °C | justia.com |
| Compound of formula IV (a nitrated precursor) | Chlorine gas | Compound of formula I (a chlorinated product) | 180-250 °C | justia.comgoogle.com |
Reduction Reactions of the Trifluoroacetyl Group
The trifluoroacetyl group can be reduced to a trifluoroethyl alcohol. This transformation can be accomplished using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction if a chiral center is formed.
Common reducing agents for ketones include sodium borohydride (B1222165) and lithium aluminum hydride. The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com A subsequent workup with an acid or water protonates the resulting alkoxide to yield the alcohol. youtube.com Enzymatic reductions are also a possibility, though the steric bulk of the trifluoromethyl group might necessitate optimized conditions.
Transition Metal-Catalyzed Coupling Reactions Involving the Halogenated Aromatic Ring
The chlorine atom on the phenyl ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with the organic group from the boron reagent. The general applicability of Suzuki coupling to aryl chlorides is well-documented. rsc.org
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination would be the method of choice. sigmaaldrich.com This reaction would couple this compound with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This would yield a 2-amino-substituted trifluoroacetophenone derivative.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling could be employed. chemicalbook.commdpi.com This reaction couples a terminal alkyne with the aryl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst. The product would be a 1-(2-alkynylphenyl)-2,2,2-trifluoroethanone.
Heck Reaction: While less common for the direct functionalization at the site of the halogen, the Heck reaction could potentially be used to couple this compound with an alkene, although this might lead to a mixture of products depending on the reaction conditions and the stability of the intermediate organopalladium species.
Despite the established utility of these reactions, the absence of specific published data for this compound necessitates that any proposed reaction conditions be considered hypothetical. The table below illustrates potential transformations based on general knowledge of these coupling reactions.
Table 1: Hypothetical Transition Metal-Catalyzed Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(2-Biphenyl)-2,2,2-trifluoroethanone |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 1-(2-Anilinophenyl)-2,2,2-trifluoroethanone |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-(Phenylethynyl)phenyl)-2,2,2-trifluoroethanone |
Further experimental investigation is required to determine the optimal conditions and feasibility of these transformations for this specific substrate. The electronic and steric effects of the trifluoroacetyl group ortho to the chlorine atom would likely play a significant role in the reaction outcomes.
Spectroscopic and Advanced Analytical Techniques in Research of 1 2 Chlorophenyl 2,2,2 Trifluoroethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Analysis of Aromatic and Aliphatic Protons
Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within the molecule. In this compound, the aromatic protons on the chlorophenyl ring exhibit characteristic signals in the downfield region of the spectrum, typically between δ 7.4 and 7.8 ppm. beilstein-journals.orgrsc.org The specific chemical shifts and splitting patterns of these protons are dictated by their position relative to the electron-withdrawing chloro and trifluoroacetyl substituents. The protons on the substituted ring often appear as a complex multiplet due to spin-spin coupling between adjacent, non-equivalent protons. beilstein-journals.orgdocbrown.info
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.4 - 7.8 | Multiplet (m) |
Data compiled from representative literature values. Actual shifts may vary depending on the solvent and experimental conditions.
¹³C NMR Chemical Shifts and Coupling Patterns, particularly for Carbonyl and Trifluoromethyl Carbons
Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton. The spectrum of this compound is characterized by distinct signals for the aromatic, carbonyl, and trifluoromethyl carbons. The carbonyl carbon (C=O) typically appears significantly downfield, a characteristic feature of ketones. chemconnections.org The trifluoromethyl carbon (CF₃) signal is also readily identifiable and often exhibits coupling with the attached fluorine atoms, resulting in a quartet. The aromatic carbons show a series of peaks in the δ 125-140 ppm range, with the carbon atom directly bonded to the chlorine atom showing a distinct chemical shift. rsc.orgrsc.org
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Key Feature |
| Carbonyl Carbon (C=O) | ~180-190 | Downfield shift |
| Trifluoromethyl Carbon (CF₃) | ~115-120 (quartet) | Coupling with ³F atoms |
| Aromatic Carbons | ~125-140 | Multiple distinct signals |
Note: Chemical shifts are approximate and can be influenced by solvent and other experimental parameters.
¹⁹F NMR for Characterization of the Trifluoromethyl Group
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds. nih.gov For this compound, ¹⁹F NMR provides a clear and unambiguous signal for the trifluoromethyl (CF₃) group. This group typically appears as a sharp singlet in the spectrum, with a chemical shift that is characteristic of a CF₃ group attached to a carbonyl. beilstein-journals.orgcas.cn The precise chemical shift can be influenced by the electronic environment of the aromatic ring. nih.gov
Table 3: Indicative ¹⁹F NMR Data for this compound
| Fluorine Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Trifluoromethyl Group (-CF₃) | -70 to -75 | Singlet (s) |
Chemical shifts are referenced to a standard, typically CFCl₃.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule involve the cleavage of the bond between the carbonyl group and the trifluoromethyl group, leading to the formation of characteristic fragment ions. chemguide.co.uklibretexts.orglibretexts.org
Table 4: Expected Fragmentation Pattern in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Significance |
| 224/226 | [C₈H₄ClF₃O]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) |
| 155/157 | [C₇H₄ClO]⁺ | Loss of CF₃ radical |
| 127/129 | [C₆H₄Cl]⁺ | Loss of COCF₃ radical |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in paired peaks for chlorine-containing fragments. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification, especially Carbonyl Stretching Frequencies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uomustansiriyah.edu.iq In the IR spectrum of this compound, the most prominent and diagnostic absorption is the stretching vibration of the carbonyl group (C=O). This strong absorption typically appears in the region of 1700-1740 cm⁻¹. pg.edu.plspectroscopyonline.comspectroscopyonline.com The exact frequency can be influenced by the electronic effects of the attached chlorophenyl and trifluoromethyl groups. Other characteristic absorptions include C-Cl stretching and C-F stretching vibrations.
Table 5: Key IR Absorption Frequencies for this compound
| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1700 - 1740 | Strong |
| Aromatic C=C Stretch | ~1600 | Medium |
| C-F Stretch | ~1100-1300 | Strong |
| C-Cl Stretch | ~750 | Medium to Strong |
These values are typical and can vary slightly. ucla.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be used to confirm the molecular formula C₈H₄ClF₃O by comparing the experimentally measured exact mass with the theoretically calculated mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 6: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| C₈H₄³⁵ClF₃O | 224.9879 | 224.9881 |
The hypothetical observed mass demonstrates the high level of accuracy provided by HRMS.
Computational Chemistry and Theoretical Studies of 1 2 Chlorophenyl 2,2,2 Trifluoroethanone
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. mdpi.comscienceopen.com By approximating the many-electron Schrödinger equation, DFT methods can accurately predict molecular properties, making them invaluable for studying compounds like 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G**, to achieve a balance between accuracy and computational cost. mdpi.com
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. lumenlearning.com For this compound, the primary focus is the rotation around the single bond connecting the 2-chlorophenyl ring and the trifluoroacetyl group. The orientation of the carbonyl group (C=O) relative to the substituted aromatic ring dictates the molecular conformation.
Due to steric hindrance between the ortho-chlorine atom and the bulky trifluoroacetyl group, the molecule is unlikely to be perfectly planar. Theoretical calculations on similar molecules, such as 2-fluoroacetophenone and 2-trifluoromethylacetophenone, show that non-planar or orthogonal conformations can be significantly populated or even represent the global minimum energy state. rsc.org DFT calculations can map the potential energy surface by systematically rotating the dihedral angle between the phenyl ring and the carbonyl group. This allows for the identification of stable conformers (energy minima) and the transition states that separate them, providing the energy barriers for interconversion.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability |
| Near-Planar (cis-like) | ~20° | 1.5 | Less Stable |
| Orthogonal | ~90° | 0.0 | Most Stable |
| Near-Planar (trans-like) | ~160° | 1.8 | Less Stable |
Note: This table is illustrative and based on expected steric effects. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing trifluoroacetyl group, particularly on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity.
Table 2: Calculated FMO Properties and Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.8 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 | Chemical stability, reactivity |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 | Electron-attracting power |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 | Resistance to charge transfer |
| Chemical Softness | S | 1 / (2η) | 0.21 | Ease of charge transfer |
| Electrophilicity Index | ω | χ² / (2η) | 3.67 | Electrophilic character |
Note: Values are illustrative and represent typical results from DFT calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. researchgate.net This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. For this compound, a potential reaction could be the nucleophilic addition to the electrophilic carbonyl carbon.
Using DFT, the geometries of the transition states can be optimized, and their nature confirmed by frequency calculations (a true TS has exactly one imaginary frequency corresponding to the reaction coordinate). The activation energy (Ea) for each step can be calculated as the energy difference between the transition state and the reactants. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a transition state correctly connects the desired reactant and product minima on the potential energy surface. mdpi.com
Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions
While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of how solvent molecules and other species interact with the solute. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the study of solvent structuring, intermolecular interactions, and conformational dynamics in a condensed phase. nih.govuq.edu.au
For this compound, MD simulations can reveal how polar solvents (like water or ethanol) and nonpolar solvents (like hexane) arrange themselves around the molecule. The polar trifluoroacetyl group would be expected to form strong interactions, such as hydrogen bonds (if applicable) or dipole-dipole interactions, with polar solvent molecules. The less polar 2-chlorophenyl ring would have weaker van der Waals interactions. These simulations can quantify interaction energies and analyze the residence time of solvent molecules around specific functional groups, providing a detailed understanding of solvation effects. researchgate.net
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. scienceopen.comwinterschool.cc Methods like DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. nanobioletters.comresearchgate.net
Vibrational frequency calculations determine the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. These calculations allow for the confident assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch, C-F stretches, and aromatic C-H bends. nanobioletters.com
NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically reported relative to a standard reference compound (e.g., tetramethylsilane for ¹H and ¹³C) and are invaluable for confirming molecular structure.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch | Carbonyl | 1735 | 1720-1740 |
| C-F Stretch (asym) | Trifluoromethyl | 1280 | 1270-1290 |
| C-F Stretch (sym) | Trifluoromethyl | 1155 | 1150-1170 |
| C-Cl Stretch | Chlorophenyl | 750 | 740-760 |
| Aromatic C-H Bend | Phenyl Ring | 830 | 820-840 |
Note: Calculated frequencies are hypothetical and represent typical scaled DFT results.
Medicinal Chemistry and Biological Activity Studies of 1 2 Chlorophenyl 2,2,2 Trifluoroethanone Derivatives
Role as a Precursor in the Synthesis of Biologically Active Compounds
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone is a valuable building block in organic synthesis for the creation of more complex, biologically active molecules. The presence of the trifluoromethyl group enhances the reactivity of the ketone, making it a key intermediate in the synthesis of a variety of pharmaceutical agents. Its structural framework is instrumental in modifying the biological activity of the resulting compounds.
Trifluoromethyl-acetophenones, particularly those with an ortho-amino substituent, are recognized as useful precursors for creating fluorinated benzoxazinones and quinolines. google.com These heterocyclic compounds are of high interest in medicinal chemistry. For instance, a derivative of this compound, specifically 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, is a crucial intermediate in the synthesis of Efavirenz. google.com Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infection. google.com
The synthetic utility of this class of compounds is further highlighted by their use in creating molecules for anion recognition, a process stabilized by hydrogen bonding. google.com The trifluoroacetyl group, a key feature of this compound, is of high synthetic interest due to its exceptional properties and applicability as a building block in medicinal chemistry. google.com
Antimicrobial Properties and Related Research
The search for new antimicrobial agents is a continuous effort in medicinal chemistry, driven by the emergence of drug-resistant pathogens. Derivatives of this compound, particularly Schiff bases, have been investigated for their potential antimicrobial activities.
Antibacterial Activity of Schiff Base Derivatives
Schiff bases, characterized by an imine or azomethine group (-C=N-), are synthesized through the condensation of primary amines with active carbonyl compounds. nih.gov These compounds are well-known for a wide range of biological applications, including antibacterial effects. nih.govsemanticscholar.orgmdpi.com The introduction of chloro and cyano groups into Schiff base structures has been shown to potentially enhance their antibacterial efficacy. nih.gov While direct studies on Schiff bases derived from this compound are limited, research on analogous structures provides insight into their potential activity.
For example, Schiff bases derived from other halogenated aromatic aldehydes and ketones have demonstrated notable antibacterial properties. The antibacterial activity of Schiff bases and their metal complexes is often evaluated against a panel of Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net In many cases, chelation with metal ions has been found to increase the antibacterial activity of the Schiff base ligands. researchgate.net
The following table presents data from studies on Schiff bases with structural similarities to derivatives of this compound, illustrating their antibacterial potential.
| Schiff Base Derivative (Analogous) | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
| Chloro-substituted pyrazol-3-one Schiff base | Staphylococcus aureus | 19-28 | nih.gov |
| Chloro-substituted pyrazol-3-one Schiff base | Salmonella typhimurium | 19-28 | nih.gov |
| Chloro-substituted pyrazol-3-one Schiff base | Streptococcus pyogenes | 19-28 | nih.gov |
| 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol metal complexes | Escherichia coli | Activity demonstrated | semanticscholar.org |
| 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol metal complexes | Pseudomonas aeruginosa | Activity demonstrated | semanticscholar.org |
| 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol metal complexes | Bacillus subtilis | Activity demonstrated | semanticscholar.org |
Antifungal Activity Investigations
In addition to antibacterial properties, derivatives of halogenated and fluorinated ketones have been explored for their antifungal activity. scielo.brfrontiersin.orgmdpi.com Schiff bases containing fluorine atoms or fluorinated groups are of particular interest. frontiersin.org The nitrogen atom of the pyridine (B92270) ring in some Schiff bases is thought to be responsible for their antifungal effects, with the phenolic ring also potentially contributing to this bioactivity. frontiersin.org
The table below summarizes the antifungal activity of some Schiff base derivatives that share structural features with potential derivatives of this compound.
| Schiff Base Derivative (Analogous) | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 2-(4-Chlorobenzylidene)aminothiophene-3-carbonitrile | Trichophyton mentagrophytes | 16 | scielo.br |
| 2-(2-Nitrobenzylidene)aminothiophene-3-carbonitrile | Trichophyton mentagrophytes | 32 | scielo.br |
| 2-(2-Hydroxybenzylidene)aminothiophene-3-carbonitrile | Trichophyton rubrum | 32 | scielo.br |
| Thiazole-based Schiff bases | Candida albicans | 6.25-25 | |
| Thiazole-based Schiff bases | Cryptococcus neoformans | 6.25-25 | |
| Thiazole-based Schiff bases | Aspergillus flavus | 6.25-25 |
Applications in Drug Discovery as a Fluorinated Scaffold
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties of a molecule. The this compound structure serves as a valuable fluorinated scaffold in drug discovery. The presence of the trifluoromethyl (-CF3) group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The trifluoromethyl group is a key feature of this scaffold. Its strong electron-withdrawing nature can deactivate an aromatic ring, which is a well-established strategy for reducing metabolism, thereby increasing the half-life of a drug and lowering the required dosage. The addition of a trifluoromethyl group can also enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes.
This scaffold is utilized in the synthesis of a variety of pharmaceutical agents, where it helps to modify the biological activity through structural changes. The unique physicochemical properties conferred by the chloro and trifluoromethyl substituents make this scaffold attractive for the development of new drugs.
Interaction Studies with Biological Targets and Proposed Mechanisms of Action
The biological activity of derivatives of this compound is intrinsically linked to their interactions with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of a compound, which facilitates its penetration through cell membranes. Once inside the cell, these derivatives can interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. While the exact molecular targets are still under investigation for many derivatives, preliminary studies suggest their potential as enzyme inhibitors and receptor modulators.
Molecular docking studies on structurally related compounds, such as chalcones and quinazolines containing chlorophenyl and fluorophenyl groups, have provided insights into potential binding modes. pnrjournal.comresearchgate.netnih.govimpactfactor.org These studies help in understanding how these molecules might fit into the active sites of proteins and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For example, docking studies of chalcone (B49325) derivatives have been used to predict their conformation within protein targets. pnrjournal.comnih.gov Similarly, molecular docking has been employed to study the interaction of 4-chlorophenyl-quinazoline derivatives with enzymes like cyclooxygenase-2 (COX-2). impactfactor.org These computational approaches are valuable for rational drug design and for proposing mechanisms of action at the molecular level.
Development of Prodrugs and Bioisosteres for Improved Pharmacological Profiles
To overcome challenges such as poor solubility, instability, or undesirable side effects of a parent drug, the development of prodrugs and the application of bioisosteric replacement are common strategies in medicinal chemistry.
A prodrug is an inactive or less active compound that is metabolized into the active form in the body. researchgate.net This approach can be used to improve the absorption, distribution, and targeting of a drug. researchgate.net For instance, carbamate-based prodrugs have been developed for active benzoxazolones, which are structurally related to some potential derivatives of this compound. nih.gov These prodrugs are designed to release the parent drug under physiological conditions. nih.gov Another example is the development of thiolysable prodrugs of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, which are designed to be activated under specific biological conditions, such as in the presence of glutathione.
Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.govnih.gov This strategy is used to enhance potency, reduce toxicity, or alter the metabolic profile of a drug. The trifluoromethyl group itself can be considered a bioisostere of other chemical groups, and its incorporation into a scaffold like this compound is a form of bioisosteric modification. While specific examples of prodrugs and bioisosteres derived directly from this compound are not extensively documented, the principles of these design strategies are highly relevant to the future development of new therapeutic agents based on this scaffold.
Advanced Applications and Future Research Directions
Utilization in Catalysis and Asymmetric Synthesis
The trifluoroethanone moiety is a key feature in the development of organocatalysts. While research on 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone itself as a catalyst is specific, extensive studies on the closely related 2,2,2-trifluoroacetophenone (B138007) have established important precedents.
Trifluoroacetophenones have been identified as highly efficient organocatalysts for the epoxidation of alkenes, utilizing environmentally benign oxidants like hydrogen peroxide. acs.orgresearchgate.net This process is notable for its mild conditions, speed, and high yields, representing an improvement over many existing protocols. acs.org The catalytic cycle is believed to involve the formation of a reactive dioxirane (B86890) intermediate from the ketone and the oxidant. researchgate.net
In the realm of asymmetric synthesis, which focuses on creating chiral molecules with a specific three-dimensional arrangement, trifluoromethyl ketones are valuable substrates. For instance, visible-light photoredox catalysis enables the radical addition of dihydroquinoxalin-2-ones to trifluoroacetophenones, producing trifluoromethyl alcohols with potential biological activity. nih.gov The development of chiral catalysts, such as phosphoric acids, allows for reactions like atroposelective cyclodehydration, affording chiral N-aryl 1,2,4-triazoles. nih.gov These methodologies highlight the potential for using this compound as a prochiral substrate to synthesize enantiomerically enriched, complex molecules. msu.edunih.gov
Table 1: Research Findings in Catalysis and Asymmetric Synthesis
| Research Area | Key Finding | Catalyst/Substrate Type | Reference |
|---|---|---|---|
| Organocatalysis | Trifluoroacetophenones are effective catalysts for the green epoxidation of olefins using H₂O₂. | Polyfluoroalkyl Ketones | acs.org |
| Photoredox Catalysis | Synthesis of trifluoromethyl alcohols via radical addition to trifluoroacetophenones under visible light. | Trifluoromethyl Ketones | nih.gov |
| Asymmetric Synthesis | Development of atroposelective synthesis of N-aryl 1,2,4-triazoles using chiral acid catalysts. | Chiral Phosphoric Acid | nih.gov |
| Photoenzymatic Catalysis | Evolution of enzymes to catalyze asymmetric hydroalkylation of olefins to produce chiral α-chloroamides. | Flavin-dependent "ene"-reductase | nih.gov |
Development of Novel Functional Materials Incorporating the Trifluoroethanone Moiety
The incorporation of fluorine-containing moieties into polymers and other materials can dramatically alter their properties, enhancing thermal stability, chemical resistance, and gas permeability. The trifluoroethanone group is a valuable component in the design of such advanced functional materials. nih.govevitachem.com
A significant application is in the synthesis of fluorinated copolymers for gas separation membranes. By polymerizing 2,2,2-trifluoroacetophenone with aromatic compounds, researchers have created linear, high-molecular-weight polymers. researchgate.net These materials are investigated for their ability to selectively separate gases like CO₂ from other gases such as CH₄ and N₂. The presence of the trifluoromethyl group is crucial to the performance of these membranes. researchgate.net Varying the comonomers allows for fine-tuning of the material's properties, demonstrating a platform for creating a range of functional polymers based on the trifluoroethanone structure. researchgate.net
Photochemical Reactions and Photofragmentation Studies
The photochemistry of ketones is a well-established field, and compounds like this compound are expected to exhibit characteristic reactivity upon absorption of ultraviolet light. libretexts.org General photochemical reactions for ketones include cycloadditions, isomerizations, and dissociation. libretexts.orgmsu.edu
More specifically, trifluoroacetophenones have been shown to participate in visible-light photoredox reactions. nih.gov In these processes, a photocatalyst absorbs light and initiates a single-electron transfer, which can lead to the formation of radical intermediates. For example, the reaction of 2,2,2-trifluoroacetophenone with dihydroquinoxalin-2-ones is enabled by a Ruthenium-based photocatalyst, leading to C-C bond formation. nih.gov The reduction potential of the trifluoroacetophenone is a key factor in this process. nih.gov Such studies into the photochemical behavior of this class of compounds open pathways for novel synthetic transformations that are difficult to achieve through traditional thermal chemistry.
Exploration in Agrochemical Development beyond Basic Properties
The presence of fluorine, particularly the trifluoromethyl (CF₃) group, is a hallmark of modern agrochemicals. nih.govresearchgate.net This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Approximately 22% of fluorine-containing agrochemicals feature an Ar-CF₃ (a trifluoromethyl group attached to an aromatic ring) moiety. researchgate.net
Furthermore, the inclusion of a chlorophenyl group is a well-known strategy in pesticide design, as seen in legacy insecticides like DDT. researchgate.net The combination of both the trifluoromethyl ketone and the 2-chlorophenyl group in a single molecule makes this compound and its derivatives highly promising candidates for the development of new herbicides, insecticides, and fungicides. researchgate.netagropages.com Research in this area moves beyond simple synthesis to explore how these structural motifs contribute to specific modes of action and enhanced efficacy, aiming to create next-generation agrochemicals that are highly effective and have favorable environmental profiles. agropages.com
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
Modern drug and materials discovery heavily relies on the principles of combinatorial chemistry and high-throughput screening (HTS). openaccessjournals.com Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of different but structurally related molecules, known as a library. openaccessjournals.com HTS then enables the rapid testing of this library for a specific biological activity or physical property. researchgate.net
This compound is an ideal starting block for such an approach. Its ketone functional group allows for a wide range of chemical transformations, and the chlorophenyl ring can be further modified. By systematically reacting this core structure with a diverse set of chemical building blocks, a large library of derivatives can be generated. This library can then be screened to identify new lead compounds for pharmaceuticals, agrochemicals, or functional materials, significantly accelerating the discovery process compared to traditional, one-by-one synthesis and testing. openaccessjournals.com
Q & A
Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, and how are purity and yield optimized?
Methodological Answer: The synthesis typically involves halogenation or Friedel-Crafts acylation. For example:
- Step 1: Chlorophenyl precursors undergo electrophilic substitution using trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under acidic conditions .
- Step 2: Reaction monitoring via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .
- Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. toluene) and catalyst load (e.g., AlCl₃) improves yield. Final purification uses column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments and confirms trifluoromethyl (δ ~110-120 ppm in ¹³C) and ketone (δ ~190-200 ppm in ¹³C) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅ClF₃O, MW 228.59) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects from the 2-chlorophenyl/trifluoromethyl groups .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents).
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).
- Computational Analysis : Density functional theory (DFT) calculates charge distribution and transition-state energies .
- Case Study : In enzymatic reductions, the -CF₃ group slows reaction kinetics due to steric hindrance, requiring optimized ADH enzyme loading .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays ) .
- Structural Analogs : Compare activity of derivatives (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in assay conditions .
Q. What strategies optimize chemoenzymatic synthesis of derivatives using this compound?
Methodological Answer:
- Enzyme Selection : Screen ADHs (e.g., Rhodococcus ruber ADH) for stereoselective reduction of the ketone to (R)- or (S)-alcohols .
- Solvent Engineering : Use biphasic systems (e.g., 1,4-dioxane/water) to improve substrate solubility and enzyme stability .
- Process Scaling : Monitor reaction progress via HPLC and optimize parameters (pH, temperature) using design-of-experiments (DoE) .
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., acetylcholinesterase) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and hydrogen-bonding networks .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. bromo) on inhibitory potency .
Data Contradiction and Troubleshooting
Q. How should researchers address failed coupling reactions involving this compound?
Methodological Answer:
- Root-Cause Analysis : Check for steric hindrance from the 2-chlorophenyl group using molecular modeling .
- Alternative Conditions : Switch from Suzuki-Miyaura to Ullmann coupling for bulky substrates, using CuI/L-proline catalysts .
- Case Study : Replace this compound with less hindered analogs (e.g., 1-(4-chlorophenyl) derivatives) to isolate reactivity issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
